3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one
Description
Properties
CAS No. |
100548-59-2 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O/c1-6-9-10(15)7-4-2-3-5-8(7)12-11(9)14-13-6/h2-5H,1H3,(H2,12,13,14,15) |
InChI Key |
KIZWVIXXINKNPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C3=CC=CC=C3NC2=NN1 |
Origin of Product |
United States |
Preparation Methods
Classical Friedländer Approach
The Friedländer condensation remains the most widely employed method for constructing the pyrazolo[3,4-b]quinoline scaffold. This one-pot reaction typically involves an o-aminocarbonyl compound (e.g., anthranilic acid derivatives) and a pyrazolone derivative under acidic or basic conditions. For example, Tomasik et al. demonstrated the condensation of o-aminoacetophenone with 5-methyl-2-phenyl-4H-pyrazol-3-one in boiling ethylene glycol, yielding 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one in 20–85% yields depending on substituents. The reaction proceeds via imine formation followed by cyclodehydration, with the pyrazolone’s methyl group directly contributing to the C3-methyl substituent in the final product.
Microwave-Assisted Modifications
Modern adaptations integrate microwave irradiation to accelerate reaction kinetics. Sabitha et al. achieved a 75% yield reduction in reaction time from 12 hours to 30 minutes by employing clay-supported microwave conditions. This method minimizes side products like phenylhydrazone intermediates, which commonly arise in conventional heating.
Niementowski Reaction: Leveraging Anthranilic Acid Derivatives
Traditional Niementowski Synthesis
The Niementowski reaction couples anthranilic acid with ketones or aldehydes to form 4-hydroxyquinolines, which are subsequently functionalized. Ghosh’s 1937 attempt to synthesize 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one via anthranilic acid and pyrazolone in acetic anhydride yielded only trace amounts of the target compound, highlighting inherent limitations in regioselectivity.
Intermediate Functionalization Strategies
Later studies circumvented low yields by introducing pre-functionalized intermediates. For instance, reacting anthranilic acid with diketene and acetic anhydride produced 2-acetonyl-4H-3,1-benzoxazin-4-one, which was then treated with hydrazine to form a pyrazole intermediate. Cyclization in polyphosphoric acid (PPA) yielded the title compound with 65% efficiency.
Pfitzinger Synthesis: Isatin-Based Routes
Mechanism and Scope
The Pfitzinger synthesis employs isatin derivatives, which undergo ring-opening in basic conditions to form keto-acids. Condensation with methyl-substituted pyrazolones generates the quinoline core. Fabrini et al. reported a 58% yield using isatin and 1,2-diphenylpyrazolidine-3,5-dione, though decarboxylation steps often complicate scalability.
Solvent and Catalyst Optimization
Recent work by Gal et al. replaced toxic cadmium chloride with zinc chloride in cyclization steps, achieving comparable yields (70%) while improving environmental compatibility.
Multicomponent and One-Pot Syntheses
Hydrazine-Mediated Assemblies
Pedersen’s three-component reaction of 4-amino-1-methyl-pyrazole-2,3-dicarbonitrile, cyclohexanone, and aniline in the presence of phosphorus pentoxide produced tetrahydro intermediates, which were oxidized to the aromatic product using 9,10-phenanthrenequinone (82% yield).
Vilsmeier–Haack Formylation
5-Chloropyrazoles treated with a DMF/POCl₃ mixture yielded 4-formyl intermediates, which underwent cyclocondensation with aryl amines to furnish the target compound in 68% yield.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency and Conditions of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloquinolines, dihydro derivatives, and oxidized quinoline compounds .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting cellular pathways and biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 3-methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
- The tetrahydroquinoline derivative (4h) exhibits higher synthetic yield (90%) due to optimized glycerol-mediated conditions , whereas oxazoloquinolines show lower yields due to competing side reactions .
- Methoxy-substituted analogues (e.g., 6-methoxy derivative) may require additional steps for functionalization .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one | C12H9N3O | 211.22 | Not reported | 3-methyl |
| 4h | C27H29N3O | 411.54 | >220 | 3,7,7-trimethyl; tetrahydroquinoline |
| 6-Methoxy derivative | C13H11N3O2 | 241.25 | Not reported | 6-methoxy |
| 3-Arylisothiazoloquinolin-4(9H)-one (e.g., Compound 13) | C16H11N3OS | 309.34 | Not reported | 3-aryl; thiazolo ring |
Key Observations :
- The tetrahydroquinoline derivative (4h) has a higher molecular weight and melting point (>220°C), likely due to increased hydrophobicity and rigidity .
- Methoxy and thiazolo substitutions alter polarity and solubility, impacting pharmacokinetic profiles .
Table 3: Receptor Binding Affinity and Selectivity
Key Observations :
- Thiazoloquinolines (e.g., Compound 13) exhibit superior GABAA affinity compared to oxazolo derivatives due to sulfur’s larger atomic size, which optimizes interactions with the L2 lipophilic pocket .
- Methyl and methoxy substituents (e.g., 6-methoxy or 3-methyl groups) enhance binding by improving hydrophobic interactions .
Biological Activity
3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a fused pyrazoloquinoline structure, which contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 198.22 g/mol.
Anticancer Properties
Research indicates that 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one exhibits significant anticancer activity. It has been shown to inhibit various kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. For instance, studies have demonstrated that this compound can effectively inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, leading to reduced cell viability in cancer cell lines.
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A431 (EGFR+) | 5.2 | EGFR inhibition |
| Study B | H1975 (EGFR T790M) | 7.8 | Tyrosine kinase inhibition |
| Study C | MCF-7 (breast cancer) | 3.5 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one has been reported to possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways.
The biological activity of 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases, disrupting their activity and downstream signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to apoptosis in cancer cells.
- Cytokine Regulation : By modulating cytokine production, it can exert anti-inflammatory effects.
Case Studies
Several studies have documented the effects of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with 3-Methyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one led to significant apoptosis in MCF-7 cells through caspase activation.
- In Vivo Efficacy : In mouse models of tumor growth, administration of the compound resulted in reduced tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
